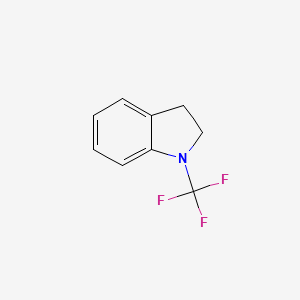
1H-Indole, 2,3-dihydro-1-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications. The trifluoromethyl group attached to the indole ring enhances the compound’s stability, polarity, and lipophilicity, making it a valuable entity in various fields such as pharmaceuticals, materials science, and agrochemicals .
Preparation Methods
The synthesis of 1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- can be achieved through several methods. One efficient method involves the use of CF3SO2Na under metal-free conditions, which selectively introduces the trifluoromethyl group to the indole ring . This method is advantageous due to its cost-effectiveness, low toxicity, and ease of handling. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the consistent quality and yield of the compound.
Chemical Reactions Analysis
1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various trifluoromethylated indole derivatives.
Scientific Research Applications
1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- has numerous applications in scientific research:
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.
Mechanism of Action
The mechanism by which 1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to its observed biological activities. Specific pathways and targets depend on the context of its application, such as inhibiting specific enzymes or receptors in medicinal chemistry .
Comparison with Similar Compounds
1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- can be compared with other trifluoromethylated indoles and indole derivatives:
2-Trifluoromethylindole: Similar in structure but with the trifluoromethyl group at a different position, leading to different reactivity and applications.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds also exhibit significant biological activities but differ in their specific applications and properties.
The uniqueness of 1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H8F3N |
|---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
1-(trifluoromethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)13-6-5-7-3-1-2-4-8(7)13/h1-4H,5-6H2 |
InChI Key |
OPSIJIHZUVULGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















